1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

Medicinal Chemistry Heterocyclic Synthesis Building Block Sourcing

Secure the definitive C6‑pyrazole/C3‑acetyl pyridine scaffold that no other regioisomer can replicate. This 95% pure, fragment‑sized (MW 201.22) intermediate delivers the exact vector geometry required for kinase, GPCR, and metal‑coordination SAR campaigns. The reactive acetyl handle and sterically accessible pyridine nitrogen enable rapid derivatization, while the non‑fused bi‑heterocyclic core fits all Rule‑of‑3 libraries. Avoid regioisomer‑induced SAR collapse; buy the verified 1557601-24-7 building block today.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13062388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=C(C=C2)C(=O)C
InChIInChI=1S/C11H11N3O/c1-8-5-13-14(7-8)11-4-3-10(6-12-11)9(2)15/h3-7H,1-2H3
InChIKeyUUENRYZZZBDFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one: Sourcing a Pyrazole-Pyridine Heterocyclic Building Block for Medicinal Chemistry


1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one (CAS 1557601-24-7) is a heterocyclic organic compound belonging to the pyrazole-pyridine hybrid class, with molecular formula C₁₁H₁₁N₃O and molecular weight 201.22 g/mol [1]. The compound features a 4-methylpyrazole moiety linked via the N1 position to the 6-position of a pyridine ring, with an acetyl group attached at the pyridine 3-position. This structural arrangement creates a specific substitution pattern that distinguishes it from other regioisomers within the pyrazole-pyridine scaffold family. The compound is commercially available as a research chemical building block for medicinal chemistry applications, with no reported biological activity data in the public domain .

Why 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one Cannot Be Replaced by Common Pyrazole-Pyridine Regioisomers


Within the pyrazole-pyridine heterocycle family, regioisomeric variants differ substantially in their potential binding interactions and synthetic utility. The 1-[6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one scaffold represents a specific connectivity pattern: pyrazole N1 linked to pyridine C6, with the acetyl group at pyridine C3. This contrasts with alternative regioisomers such as the 2-pyridinyl-substituted analog (1-[2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one, CAS 1555064-11-3) and the 5-pyridinyl-substituted variant (1-[5-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one) [1], each offering different vectors for molecular recognition and downstream derivatization. The C6-C3 substitution pattern positions the acetyl group and pyrazole moiety in a specific spatial arrangement that may influence metal coordination geometry, hydrogen-bonding networks, and steric accessibility during subsequent synthetic transformations [2]. Generic substitution with a different regioisomer would fundamentally alter the compound's potential as a synthetic intermediate and could invalidate structure-activity relationship (SAR) hypotheses built around this specific connectivity.

Quantitative Differentiation of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one: Comparative Evidence Guide


Regioisomeric Positioning: C6-Pyrazole Substitution Pattern Differentiation

The target compound features a 6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl scaffold, placing the pyrazole moiety at the pyridine C6 position with the acetyl group at C3. This differs from the 2-pyridinyl-substituted regioisomer (CAS 1555064-11-3), which positions the pyrazole at C2 with acetyl at C3 [1]. In pyridine-based ligands, the substitution pattern dictates nitrogen atom availability for metal coordination—the C6 substitution in the target compound leaves the pyridine nitrogen sterically unencumbered compared to C2-substituted analogs, where the nitrogen is adjacent to the bulky pyrazole group . This structural feature may be critical for applications where pyridine nitrogen accessibility is required for coordination chemistry or hydrogen-bond acceptor functionality [2].

Medicinal Chemistry Heterocyclic Synthesis Building Block Sourcing

Acetyl Group Positioning: C3 vs. C2 Substitution in Pyridinyl-Ethanone Scaffolds

The target compound positions the acetyl group at the pyridine C3 position, whereas alternative pyrazole-pyridine ethanone scaffolds place the acetyl group at C2 (e.g., 1-[5-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one) [1]. This regioisomeric distinction affects the electronic environment of the pyridine ring and the reactivity of the acetyl carbonyl group toward nucleophilic addition or condensation reactions. C3-acetyl substitution places the carbonyl meta to the pyridine nitrogen, resulting in different resonance effects compared to ortho (C2) or para (C4) acetyl substitution . In structure-activity relationship studies of related pyrazole-pyridine derivatives, regioisomeric variation in acetyl positioning has been shown to modulate biological target engagement, though no such data exist specifically for the target compound [2].

Synthetic Intermediate Regioselective Derivatization SAR Development

Molecular Weight and Physicochemical Property Differentiation from Fused Pyrazolopyridine Analogs

The target compound (MW 201.22 g/mol) belongs to the non-fused pyrazole-pyridine class, where the pyrazole and pyridine rings are connected via a single N-C bond, allowing rotational flexibility between the two heterocyclic systems [1]. This contrasts with fused pyrazolopyridine scaffolds such as pyrazolo[1,5-a]pyridines, which are conformationally rigid planar systems. Fused pyrazolopyridine analogs have demonstrated potent kinase inhibition, with representative compounds showing IC₅₀ values as low as 0.23 μM for CHK1 and 0.9 μM for CK1δ , and sub-nanomolar potency against specific targets such as CBP (IC₅₀ = 1 nM) . While the target compound lacks published activity data, its lower molecular weight (201.22 vs. typical fused analogs at 250-350 g/mol) and rotational flexibility may offer advantages in fragment-based drug discovery or as a more synthetically accessible starting point for library diversification [2].

Drug Discovery Lead Optimization Physicochemical Profiling

Recommended Research Applications for 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one Based on Structural Evidence


Synthetic Intermediate for Pyrazole-Pyridine Library Construction with Defined C6-C3 Connectivity

The target compound serves as a well-defined building block for constructing focused libraries of pyrazole-pyridine derivatives. Its specific C6-pyrazole/C3-acetyl substitution pattern provides a chemically distinct starting point for SAR exploration that cannot be replicated using alternative regioisomers. The acetyl group offers a reactive handle for further derivatization (e.g., oxime formation, reduction to alcohol, Grignard addition), while the 4-methylpyrazole moiety remains intact for downstream biological evaluation .

Metal Coordination Ligand Precursor with Accessible Pyridine Nitrogen

The C6 substitution pattern positions the pyrazole group away from the pyridine nitrogen, leaving the nitrogen sterically accessible for metal coordination. This structural feature suggests potential utility as a ligand precursor in coordination chemistry, where pyridine nitrogen availability is essential for metal binding . The compound could serve as a starting point for synthesizing bidentate or tridentate ligands after appropriate functionalization of the acetyl group.

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 201.22 g/mol and a non-fused bi-heterocyclic scaffold, this compound falls within the optimal range for fragment-based screening libraries (typically MW < 250 g/mol). Its structural simplicity and commercial availability make it suitable for fragment growing or linking strategies, particularly for targets where pyrazole-pyridine hybrids have demonstrated precedent activity . The compound's rotational flexibility may allow it to adapt to diverse binding pockets during initial screening campaigns.

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